2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as “2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide”, is a derivative of the 5-(4-pyridinyl)-1,2,4-triazole chemotype . It has been identified as an inhibitor of alpha-synuclein (α-syn) aggregation , a protein that plays a crucial role in Parkinson’s disease (PD). The α-syn protein is the main constituent of intracellular proteinaceous accumulations, known as Lewy bodies and Lewy neurites, found in the brains of PD patients .
Mode of Action
This compound interacts with α-syn, preventing its aggregation into amyloid fibrils . In pathological conditions, α-syn aggregates lead to neuronal pathological inclusions located both in the neuron soma and in axons . These aggregates cause cytotoxicity through various mechanisms such as increasing lipid membrane permeabilization, causing mitochondrial damage, and inducing oxidative stress .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving α-syn. In healthy conditions, α-syn is a soluble monomer, but after interaction with phospholipids, it adopts an α-helical structure . The compound prevents the misfolding and aggregation of α-syn into amyloid fibrils, thereby inhibiting the formation of neuronal pathological inclusions .
Pharmacokinetics
Its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of pd markers after the administration of the same neurotoxin suggests that it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, which is a key pathological feature of PD . By inhibiting α-syn aggregation, the compound can potentially prevent the formation of Lewy bodies and Lewy neurites, thereby reducing neurotoxicity and neurodegeneration .
Biochemische Analyse
Biochemical Properties
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to interact with alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . The compound has been found to inhibit the aggregation of α-syn, thereby potentially reducing neurotoxicity and neurodegeneration .
Cellular Effects
In cellular studies, 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to affect the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain . This suggests that the compound may influence cell function by modulating the levels of these proteins.
Molecular Mechanism
The molecular mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide involves binding to α-syn and inhibiting its aggregation . This interaction may lead to a reduction in the formation of proteinaceous accumulations, which are a common histopathological hallmark in Parkinson’s disease patients .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13(2)23(15-6-4-3-5-7-15)16(25)12-26-18-22-21-17(24(18)19)14-8-10-20-11-9-14/h3-11,13H,12,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJYHFYQWLDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.